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Compound Name:
3-Methoxy-1H-pyrrole-2-

carbonitrile

CAS No.: 54764-97-5

Cat. No.: B3353490

Get Quote

Executive Summary
The choice between a 3-methoxy and a 3-methyl substituent on the pyrrole-2-carbonitrile

scaffold dictates a fundamental trade-off between reactivity/regioselectivity and chemical

stability.

3-Methoxy-pyrrole-2-carbonitrile: A "High-Performance, High-Maintenance" scaffold. The

methoxy group acts as a potent activating group, driving exceptional regioselectivity for C4-

substitution. However, it introduces significant acid-lability, posing risks of hydrolysis to

pyrrolinones during scale-up.

3-Methyl-pyrrole-2-carbonitrile: The "Robust Workhorse." It offers predictable, moderate

reactivity with excellent stability across a wide pH range.[1] It is the preferred starting

material when extreme regiocontrol is not the limiting factor.[1]
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Feature 3-Methoxy Analog 3-Methyl Analog

Electronic Effect
Strong Donor (+R), Weak

Withdrawer (-I)

Weak Donor (+I,

Hyperconjugation)

C4-Regioselectivity Excellent (>98:2) Good (~90:10)

Acid Stability
Poor (Hydrolyzes to

pyrrolinone)

Excellent (Stable to strong

acid)

NH Acidity (pKa) Higher Acidity (Lower pKa) Lower Acidity (Higher pKa)

Primary Risk
Decomposition during acidic

workup

C5-isomer formation in EAS

reactions

Electronic Profiling & Regioselectivity
Mechanistic Divergence
The pyrrole ring is electron-rich, but the 2-cyano (CN) group is a strong electron-withdrawing

group (EWG) that deactivates the ring and directs incoming electrophiles meta to itself

(positions C4 and C5). The 3-substituent modulates this baseline.

3-Methoxy Effect (+R >> -I): The lone pair on oxygen donates electron density directly into

the ring via resonance. This effect is most pronounced at the ortho (C2, blocked) and para

(C5) positions relative to itself? Correction: In pyrroles, resonance donors at C3 activate C2

and C4.[1] Since C2 is blocked by CN, C4 becomes the super-activated site.

3-Methyl Effect (+I): Methyl donates density via induction and hyperconjugation. This

activation is weaker and less directionally specific than the resonance effect of methoxy.[1]

Visualization of Activation Pathways
The following diagram illustrates why the 3-methoxy group dictates superior regioselectivity for

C4 electrophilic aromatic substitution (EAS).
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3-Methoxy-pyrrole-2-CN Resonance Stabilization
(Lone Pair Donation)

 Strong +R Effect

3-Methyl-pyrrole-2-CN Inductive Stabilization
(Hyperconjugation)

 Weak +I Effect

C4-Substitution
(Major Product)

 Exclusive Activation

 Major Path

C5-Substitution
(Minor Product)

 Competing Path

Click to download full resolution via product page

Caption: The 3-methoxy group provides direct resonance stabilization to the C4-intermediate,

effectively "locking" the site of reaction. The 3-methyl group relies on weaker inductive effects,

allowing minor competition from C5.

Reactivity Case Studies
Case Study A: Vilsmeier-Haack Formylation
This reaction introduces an aldehyde at the most electron-rich position.

3-Methoxy-pyrrole-2-CN: Reacts rapidly at 0°C. The +R effect of OMe makes C4 significantly

more nucleophilic than C5.

Outcome: >95% Yield of 4-formyl isomer.

Risk:[1][2][3][4] Prolonged exposure to acidic POCl3/DMF complex can lead to

demethylation or ring hydrolysis.[1]

3-Methyl-pyrrole-2-CN: Requires elevated temperatures (RT to 40°C) to drive conversion

due to the weaker activation.

Outcome: ~85% Yield of 4-formyl isomer; 5-10% 5-formyl isomer observed.

Advantage:[1][3][4] The product is stable to the harsh acidic hydrolysis required during

workup.[1]

Case Study B: N-Alkylation (NH Acidity)
The 2-CN group significantly acidifies the NH proton (pKa drops from ~23 in pyrrole to ~12-13).
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3-Methoxy: The inductive withdrawal (-I) of the oxygen atom (close to Nitrogen) further

acidifies the NH proton compared to the methyl analog.[1]

Implication: Deprotonation can be achieved with weaker bases (e.g., K2CO3 in acetone)

compared to the methyl variant.[1]

3-Methyl: The electron-donating methyl group slightly destabilizes the conjugate base

(anion), raising the pKa.

Implication: Typically requires stronger bases (e.g., NaH, Cs2CO3) or polar aprotic

solvents (DMF) for efficient alkylation.[1]

Case Study C: Stability & Hydrolysis (The Critical
Differentiator)
This is the most vital operational difference.[1] 3-Alkoxy pyrroles are "masked" ketones.

Mechanism: In the presence of aqueous acid, the enol ether moiety of the 3-methoxy pyrrole

can be protonated.[1] Water attack leads to the loss of methanol and tautomerization to a

pyrrolinone (non-aromatic lactam-like structure).[1]

Observation: 3-Methoxy-pyrrole-2-CN is stable as a solid but degrades in solution with trace

acid (e.g., CDCl3 with HCl traces). 3-Methyl-pyrrole-2-CN is indefinitely stable.

Experimental Protocols
Protocol 1: Regioselective Bromination (NBS)
Objective: Monobromination at C4.

For 3-Methoxy-pyrrole-2-carbonitrile:

Dissolve: 1.0 eq substrate in anhydrous THF (Must be acid-free).

Cool: Cool to -78°C. (Low temp required to prevent over-bromination due to high activation).

Add: Add 1.0 eq NBS (N-bromosuccinimide) dropwise in THF.
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Monitor: Reaction is complete in <1 hour.

Workup: Quench with saturated NaHCO3 (Critical: Keep basic). Extract with EtOAc.[1]

Result: 4-Bromo-3-methoxy-pyrrole-2-carbonitrile.

For 3-Methyl-pyrrole-2-carbonitrile:

Dissolve: 1.0 eq substrate in DMF.

Temp: Room Temperature (0°C is too slow).

Add: Add 1.05 eq NBS portion-wise.

Monitor: Stir for 4-12 hours.

Workup: Standard aqueous wash.[1]

Result: Mixture of 4-bromo (major) and 5-bromo (minor). Recrystallization usually required.

[1]

Protocol 2: Acid Stability Challenge
Objective: Validate scaffold integrity for downstream chemistry.

Prepare a 0.1 M solution of substrate in THF:1M HCl (1:1).[1]

Stir at 50°C for 2 hours.

Analyze by LC-MS.[1]

3-Methyl: Peak remains unchanged (M+H).

3-Methoxy: Appearance of M-14 peak (Hydrolysis of OMe -> OH/Keto) or complete

degradation to complex mixtures.
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The following data is synthesized from general reactivity trends of 3-substituted pyrroles and

specific literature on pyrrole-2-carbonitriles.

Parameter 3-Methoxy-pyrrole-2-CN 3-Methyl-pyrrole-2-CN

Est. pKa (DMSO) ~15.5 ~16.8

Vilsmeier Formylation Rate Fast (k_rel ~ 100) Moderate (k_rel ~ 1)

C4:C5 Selectivity (EAS) > 98 : 2 ~ 90 : 10

Stability (1M HCl, 24h) < 10% Recovery (Degradation) > 98% Recovery

Preferred Workup pH Basic / Neutral (pH 7-9) Broad (pH 2-12)

Major Impurity Profile Pyrrolinones (Hydrolysis) C5-Regioisomers
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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